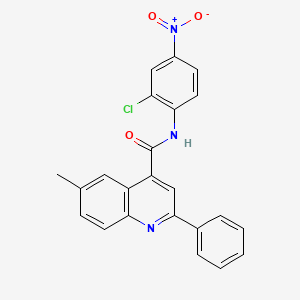![molecular formula C14H14F3NO4 B4162477 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione](/img/structure/B4162477.png)
1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione
説明
1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and digestive system. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal ion transport.
作用機序
1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione binds to the cytoplasmic side of the CFTR protein and blocks the opening of the chloride channel pore. The compound has been shown to be a non-competitive inhibitor of CFTR, meaning that it does not compete with other molecules that bind to the protein. 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has been shown to be a reversible inhibitor of CFTR, and its effects on the protein are dependent on the concentration of the compound.
Biochemical and Physiological Effects
1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects on cells. The compound has been shown to inhibit CFTR-mediated chloride transport in airway epithelial cells, leading to a reduction in airway surface liquid volume. 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has also been shown to inhibit CFTR-mediated bicarbonate transport in pancreatic cells, leading to a decrease in bicarbonate secretion. In addition, 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has been shown to inhibit CFTR-mediated fluid secretion in intestinal cells, leading to a reduction in intestinal fluid volume.
実験室実験の利点と制限
1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has several advantages as a tool for scientific research. The compound is highly specific for CFTR and does not affect other ion channels or transporters. 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione is also reversible and has a relatively short half-life, allowing for precise control of CFTR activity in cells. However, 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has some limitations as a research tool. The compound has a low solubility in aqueous solutions, which can make it difficult to work with in some experimental systems. In addition, 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has been shown to have off-target effects on other proteins, such as the transient receptor potential vanilloid 4 (TRPV4) ion channel.
将来の方向性
For research on 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione could include the development of more potent and selective inhibitors of CFTR, the investigation of the compound's effects on other ion channels and transporters, and the evaluation of the compound's potential as a therapeutic agent for other diseases, such as polycystic kidney disease and secretory diarrhea.
科学的研究の応用
1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has been widely used in scientific research to study the function of CFTR and its role in disease. The compound has been shown to inhibit CFTR-mediated chloride transport in multiple cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. 1-{3-[3-(trifluoromethyl)phenoxy]propoxy}-2,5-pyrrolidinedione has also been used to investigate the mechanisms of action of other CFTR modulators, such as potentiators and correctors.
特性
IUPAC Name |
1-[3-[3-(trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c15-14(16,17)10-3-1-4-11(9-10)21-7-2-8-22-18-12(19)5-6-13(18)20/h1,3-4,9H,2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIRFGQRTZIWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162399.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162405.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2-methoxyphenyl)quinoline](/img/structure/B4162411.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline hydrochloride](/img/structure/B4162412.png)

![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)
![1-[3-(3-phenoxyphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4162435.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162437.png)
![2-methoxy-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4162443.png)
![1-[2-(3-phenoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162457.png)
![isopropyl 4-chloro-3-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4162460.png)

![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4162490.png)
![5-chloro-7-[(2-chloro-4,5-dimethoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4162504.png)